![molecular formula C15H16N2O B14019148 3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol CAS No. 24776-53-2](/img/structure/B14019148.png)
3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol is an organic compound with the molecular formula C15H16N2O It is a derivative of phenol and contains a dimethylamino group, which is known for its electron-donating properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-aminophenol. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions, such as temperature and pH, can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its electron-donating dimethylamino group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol involves its interaction with various molecular targets. The dimethylamino group can donate electrons, facilitating interactions with electron-deficient sites on biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to form hydrogen bonds with biological targets also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)phenol: A simpler analog with similar electron-donating properties.
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol.
N,N-Dimethyl-3-aminophenol: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its combination of a phenol group and an imine linkage, which imparts distinct chemical reactivity and biological activity. Its ability to participate in both electrophilic and nucleophilic reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
24776-53-2 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
3-[[4-(dimethylamino)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C15H16N2O/c1-17(2)14-8-6-13(7-9-14)16-11-12-4-3-5-15(18)10-12/h3-11,18H,1-2H3 |
Clave InChI |
CPGYWDQZJLTZGB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=CC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


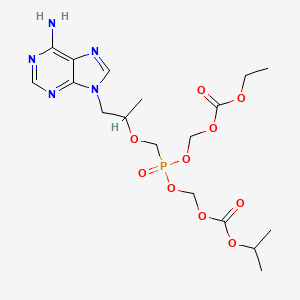
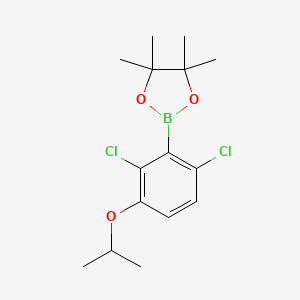
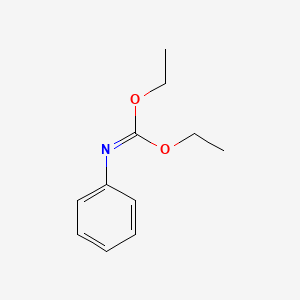
![(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B14019095.png)
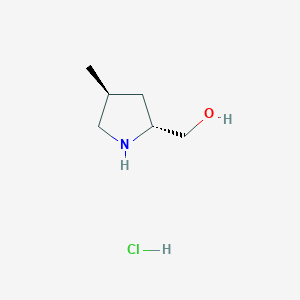

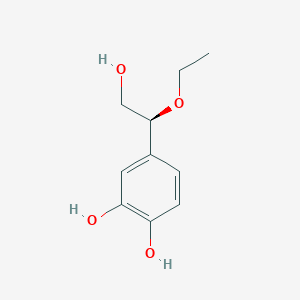
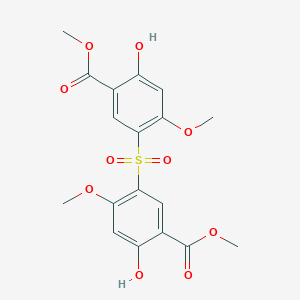


![tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14019134.png)
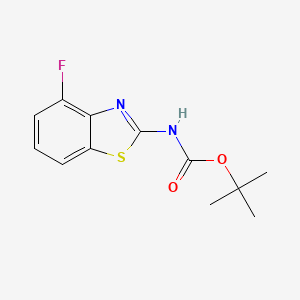

![Benz[a]anthracene-7,12-dione, 2-methyl-](/img/structure/B14019149.png)
